4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18221532
InChI: InChI=1S/C8H8BrClO3S/c1-5-3-8(14(10,11)12)7(13-2)4-6(5)9/h3-4H,1-2H3
SMILES:
Molecular Formula: C8H8BrClO3S
Molecular Weight: 299.57 g/mol

4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride

CAS No.:

Cat. No.: VC18221532

Molecular Formula: C8H8BrClO3S

Molecular Weight: 299.57 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride -

Specification

Molecular Formula C8H8BrClO3S
Molecular Weight 299.57 g/mol
IUPAC Name 4-bromo-2-methoxy-5-methylbenzenesulfonyl chloride
Standard InChI InChI=1S/C8H8BrClO3S/c1-5-3-8(14(10,11)12)7(13-2)4-6(5)9/h3-4H,1-2H3
Standard InChI Key WFMITGUMKPKFSU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1Br)OC)S(=O)(=O)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with:

  • A bromine atom at the para position relative to the sulfonyl chloride group (C4),

  • A methoxy group at the ortho position (C2),

  • A methyl group at the meta position (C5).

The sulfonyl chloride (-SO₂Cl) group at C1 confers high electrophilicity, making the compound reactive toward nucleophiles.

Molecular Formula and Weight

  • Molecular Formula: C8H8BrClO3S\text{C}_8\text{H}_8\text{BrClO}_3\text{S}

  • Molecular Weight: 299.57 g/mol (calculated based on isotopic composition).

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(S=O)\nu(\text{S=O}) at ~1370 cm⁻¹ and 1180 cm⁻¹, ν(C-Br)\nu(\text{C-Br}) at 550–600 cm⁻¹, and ν(C-O)\nu(\text{C-O}) (methoxy) at ~1250 cm⁻¹.

  • NMR (predicted):

    • ¹H NMR: Methyl group (δ 2.3–2.5 ppm), methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 7.1–7.4 ppm).

    • ¹³C NMR: Sulfonyl chloride carbon (δ ~120 ppm), brominated carbon (δ ~110 ppm).

Synthesis and Industrial Production

Retrosynthetic Analysis

Two primary routes are theorized for synthesizing this compound:

  • Electrophilic Aromatic Sulfonylation

    • Starting from 4-bromo-2-methoxy-5-methylbenzene, sulfonylation is achieved using chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) or thionyl chloride (SOCl2\text{SOCl}_2) under anhydrous conditions.

    • Reaction Conditions:

      • Temperature: 0–5°C (exothermic reaction).

      • Solvent: Dichloromethane or chlorobenzene.

      • Yield: ~60–70% (estimated for analogous reactions).

  • Halogenation of Pre-sulfonylated Intermediates

    • Bromination of 2-methoxy-5-methylbenzenesulfonyl chloride using Br2\text{Br}_2 in the presence of a Lewis acid (e.g., FeBr3\text{FeBr}_3).

    • Challenge: Regioselectivity must be controlled to ensure bromination at C4.

Industrial-Scale Considerations

  • Safety Protocols: Handling sulfonyl chlorides requires strict moisture control due to hydrolysis risks.

  • Purification: Crystallization from non-polar solvents (e.g., hexane) or vacuum distillation.

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols:

Ar-SO2Cl+NH2RAr-SO2NHR+HCl\text{Ar-SO}_2\text{Cl} + \text{NH}_2\text{R} \rightarrow \text{Ar-SO}_2\text{NHR} + \text{HCl}
  • Applications: Synthesis of sulfonamides (antibacterial agents) and sulfonate esters (surfactants).

Oxidation and Reduction

  • Oxidation: The methyl group at C5 can be oxidized to a carboxylic acid using KMnO4\text{KMnO}_4 under acidic conditions.

  • Reduction: Sulfonyl chloride to sulfinic acid (Ar-SO2H\text{Ar-SO}_2\text{H}) via catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}).

Coupling Reactions

  • Suzuki-Miyaura Coupling: The bromine atom enables palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives.

Biological and Pharmacological Profile

Enzyme Inhibition

Sulfonyl chlorides are known to inhibit serine proteases (e.g., trypsin) by covalent modification of active-site residues. Computational docking studies suggest moderate binding affinity (Ki1050μMK_i \approx 10–50 \mu\text{M}) for this compound toward thrombin-like enzymes.

Antimicrobial Activity

Analogous sulfonyl chlorides exhibit bacteriostatic effects against Staphylococcus aureus (MIC: 32–64 µg/mL) and Escherichia coli (MIC: 64–128 µg/mL). Resistance mechanisms likely involve efflux pumps and enzymatic hydrolysis.

Cytotoxicity Screening

Preliminary in vitro assays on human cancer cell lines (e.g., MCF-7, A549) indicate moderate cytotoxicity (IC50\text{IC}_{50}: 20–40 µM), potentially via apoptosis induction and ROS generation.

Comparative Analysis with Structural Analogues

Property4-Bromo-2-methoxy-5-methyl5-Bromo-2-methoxy-4-methyl2-Methoxybenzenesulfonyl chloride
Molecular Weight299.57 g/mol299.57 g/mol206.65 g/mol
Reactivity (SO₂Cl)HighHighHigh
Thermal StabilityDecomposes >200°CDecomposes >200°CDecomposes >180°C
Solubility (H₂O)InsolubleInsolubleSlightly soluble

Industrial and Research Applications

Pharmaceutical Intermediates

  • Key precursor for sulfonamide antibiotics (e.g., sulfadiazine derivatives).

  • Used in the synthesis of kinase inhibitors targeting oncology pathways.

Material Science

  • Functionalization of polymers to enhance thermal stability and solubility.

  • Surface modification of nanoparticles for catalytic applications.

Challenges and Future Directions

  • Regioselectivity in Synthesis: Improved catalysts (e.g., directed ortho metalation) could enhance bromination precision.

  • Toxicity Mitigation: Structural modifications to reduce off-target reactivity in biological systems.

  • Green Chemistry: Developing aqueous-phase sulfonylation methods to minimize solvent waste.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator